molecular formula C17H28N4O4S B2957484 4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2176271-03-5

4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Numéro de catalogue: B2957484
Numéro CAS: 2176271-03-5
Poids moléculaire: 384.5
Clé InChI: PSSAHQQVRZVIDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((3-(4-Methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic chemical reagent designed for research applications. This molecule is a piperidine sulfonamide derivative, a class of compounds known for their utility in medicinal chemistry and chemical biology . Its structure incorporates a ureido linker with a 4-methoxybenzyl group, which may be of interest in the design and study of enzyme inhibitors, particularly towards carbonic anhydrase isoforms . The N,N-dimethylsulfonamide group is a common pharmacophore in the development of potent enzyme inhibitors . Researchers can leverage this compound as a building block or as a lead structure in various investigative pathways, including structure-activity relationship (SAR) studies and target identification. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propriétés

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-20(2)26(23,24)21-10-8-15(9-11-21)13-19-17(22)18-12-14-4-6-16(25-3)7-5-14/h4-7,15H,8-13H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSAHQQVRZVIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that has attracted attention for its potential applications in medicinal chemistry, particularly in the development of antiviral agents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a sulfonamide and ureido group, which contributes to its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability and membrane penetration.

Molecular Formula : C17H28N4O4S
Molecular Weight : 372.49 g/mol

The biological activity of 4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is hypothesized to involve interaction with viral proteins or enzymes critical for viral replication. Sulfonamides are known for their antibacterial properties, while piperidine derivatives often exhibit analgesic and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : The piperidine can be synthesized through hydrogenation of pyridine.
  • Introduction of Urea Group : This is achieved by reacting piperidine with isocyanates derived from 4-methoxybenzylamine.
  • Sulfonamide Formation : The final step involves sulfonation to introduce the sulfonamide group, which is crucial for the compound's biological activity.

Antiviral Properties

Research indicates that compounds similar to 4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide may exhibit significant antiviral activity. Preliminary studies suggest that it could be effective against various viral pathogens, including coronaviruses .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50) are critical parameters in assessing the therapeutic index of antiviral agents. For instance, compounds with similar structures have shown promising selectivity indices, indicating lower toxicity compared to their antiviral efficacy .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • A study evaluating a series of piperidine derivatives found that modifications in the methoxy group significantly altered their antiviral potency and cytotoxicity profiles.
  • Another research highlighted that certain structural modifications could enhance selectivity against specific viral targets while minimizing cytotoxic effects .

Data Tables

Parameter Value
Molecular Weight372.49 g/mol
CC50 (Cytotoxicity)Not specified
IC50 (Antiviral Activity)Not specified
Selectivity IndexHigher than standard antivirals

Comparaison Avec Des Composés Similaires

Core Modifications: Sulfonamide vs. Carboxamide

Comparison Compound 1 :
4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS: 1235273-91-2)

  • Molecular Formula : C₂₃H₂₉FN₄O₄ (MW: 444.5 g/mol).
  • Key Differences :
    • Replaces the sulfonamide group with a carboxamide linked to a 4-fluorophenyl group.
    • Features a 3,4-dimethoxybenzyl ureido substituent instead of 4-methoxybenzyl.
  • Implications: The carboxamide group may reduce acidity compared to sulfonamide, altering hydrogen-bonding capacity and target interactions.

Comparison Compound 2 :
4-((3-(4-Chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS: 1235297-76-3)

  • Molecular Formula : C₂₁H₂₄ClFN₄O₂ (MW: 418.9 g/mol).
  • Key Differences :
    • Substitutes 4-methoxybenzyl with a 4-chlorobenzyl group.
    • Retains the carboxamide-4-fluorophenyl terminal group.
  • Implications :
    • Chlorine’s electron-withdrawing effect may decrease electron density at the benzyl ring, influencing π-π stacking or hydrophobic interactions.

Substituent Variations on the Ureido Group

Comparison Compound 3 :
Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10d)

  • Molecular Formula : C₂₆H₂₇F₃N₆O₃S (MW: 548.2 g/mol).
  • Key Differences :
    • Incorporates a thiazole ring and piperazine core instead of piperidine.
    • Uses a trifluoromethylphenyl ureido group.
  • Implications :
    • Thiazole and trifluoromethyl groups enhance metabolic resistance and target selectivity, likely for antitumor or antimicrobial applications.

Comparison Compound 4: SC81458 (4-(3-(3-((4-Butylpiperazin-1-yl)(imino)methyl)phenyl)ureido)-N-(4-sulfamoylbenzyl)benzenesulfonamide)

  • Molecular Formula: Not fully disclosed, but includes a butylpiperazine group.
  • Key Differences :
    • Larger, more complex structure with dual sulfonamide groups and a butylpiperazine side chain.
  • Implications :
    • Increased molecular weight and hydrophobicity may affect pharmacokinetics (e.g., longer half-life but reduced solubility).

Piperidine vs. Piperazine Derivatives

Comparison Compound 5: 4-[3-(4-Methylpiperidin-1-yl)propanamido]benzenesulfonamide monohydrate

  • Molecular Formula : C₁₅H₂₃N₃O₃S·H₂O.
  • Key Differences :
    • Simpler sulfonamide structure with a 4-methylpiperidine group and a propanamido linker.

Research Findings and Implications

Pharmacokinetic Considerations

  • Metabolic Stability : Piperidine derivatives generally exhibit slower hepatic clearance than piperazine-based compounds (e.g., SC81458), which may be advantageous for prolonged activity .

Structure-Activity Relationships (SAR)

  • Ureido Substituents : The 4-methoxybenzyl group in the target compound may optimize interactions with aromatic residues in enzyme active sites (e.g., carbonic anhydrase or kinase targets). Chloro or trifluoromethyl groups (as in 1235297-76-3 and 10d) could enhance binding to hydrophobic pockets .
  • Terminal Functional Groups : Sulfonamides (target compound) are more acidic (pKa ~10) than carboxamides (pKa ~15), favoring ionization at physiological pH and interactions with basic residues .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.